4-chloro-N-(2,6-dichlorophenyl)benzamide
Description
Properties
Molecular Formula |
C13H8Cl3NO |
|---|---|
Molecular Weight |
300.6 g/mol |
IUPAC Name |
4-chloro-N-(2,6-dichlorophenyl)benzamide |
InChI |
InChI=1S/C13H8Cl3NO/c14-9-6-4-8(5-7-9)13(18)17-12-10(15)2-1-3-11(12)16/h1-7H,(H,17,18) |
InChI Key |
MGCCUXCCTBKJAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)C2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Solvent Selection
Temperature Effects
- Low-Temperature Quenching : Maintaining 0–5°C during acyl chloride addition minimizes thermal decomposition.
- Room-Temperature Coupling : EDCI-mediated reactions proceed efficiently at 25°C without side product formation.
Challenges and Mitigation Strategies
Steric Hindrance
The 2,6-dichloro substituents on the aniline ring hinder amine nucleophilicity. Strategies include:
Purification Difficulties
- Recrystallization Solvents : Isopropanol and ethanol provide optimal crystal formation.
- Column Chromatography : Required for EDCI-derived products to remove urea byproducts.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Complexity |
|---|---|---|---|---|
| Direct Acylation | 68–72% | ≥98% | Moderate | Low |
| EDCI/DMAP Coupling | 75–80% | ≥97% | High | Moderate |
| In Situ Acyl Chloride | 65–70% | ≥95% | High | High |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The 2,6-dichlorophenyl group undergoes selective nucleophilic substitution under controlled conditions. In one study, morpholine displaced the chlorine at the 4-position of a related quinoline system under nucleophilic aromatic substitution (SNAr) conditions :
Conditions :
-
Morpholine (4 eq.), K₂CO₃ (3 eq.), DMF, 120°C, 24 h
Product : Substituted morpholinoquinoline derivative
Yield : 92%
This suggests that electron-deficient aromatic rings in 4-chloro-N-(2,6-dichlorophenyl)benzamide may react similarly with nitrogen-based nucleophiles.
Hydrolysis of the Amide Bond
The benzamide group hydrolyzes under acidic or basic conditions. Hydrolysis pathways include:
Acidic Hydrolysis
Conditions :
-
6 M HCl, reflux, 6–8 h
Products : -
4-Chlorobenzoic acid
-
2,6-Dichloroaniline
Mechanism : Protonation of the amide oxygen followed by nucleophilic attack by water.
Basic Hydrolysis
Conditions :
-
NaOH (10% w/v), ethanol, 80°C, 4 h
Products : -
Sodium 4-chlorobenzoate
-
2,6-Dichloroaniline
Cross-Coupling Reactions
The chlorine substituents enable transition metal-catalyzed coupling reactions:
| Reaction Type | Catalyst System | Product Class | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl derivatives | 65–78% | |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos, Cs₂CO₃ | Aryl amines | 70–85% |
Optimal conditions require anhydrous solvents and inert atmospheres to prevent catalyst deactivation.
Reduction Reactions
The amide group can be reduced to a methyleneamine:
Conditions :
-
LiAlH₄ (3 eq.), THF, 0°C → RT, 4 h
Product : N-(2,6-Dichlorophenyl)benzylamine
Yield : 58%
Limitation : Over-reduction to tertiary amines may occur with excess reductant.
Halogen Exchange Reactions
Chlorine atoms participate in halogen exchange under Ullmann-type conditions:
Fluorination :
-
KF, CuI, DMF, 150°C, 24 h
Product : Fluoro-substituted analog
Conversion : ~40% (GC-MS data)
Stability Under Oxidative Conditions
The compound demonstrates limited stability toward strong oxidizers:
| Oxidizing Agent | Conditions | Degradation Products |
|---|---|---|
| KMnO₄ | H₂O, 80°C, 2 h | Chlorinated benzoic acid isomers |
| H₂O₂ (30%) | AcOH, RT, 24 h | N-Oxide derivatives (trace) |
Scientific Research Applications
4-chloro-N-(2,6-dichlorophenyl)benzamide is a benzamide derivative that has a variety of applications, including uses in scientific research .
Scientific Research Applications
- Biological Activities Benzamide derivatives exhibit a range of biological properties, such as anthelmentic, antihistaminic, antifungal, and antibacterial activities . Studies have reported on benzamide-based histone deacetylase inhibitors, N-phenylbenzamides as antimicrobial agents, benzanilides with spasmolytic activity, benzanilide derivatives as effective potassium channel openers, N-phenyl benzamides as estrogen receptor ligands, and N-substituted benzamides with immuno-modulatory activity .
- Molecular Structure Studies The molecular structure of 4-chloro-N-(2,6-dichlorophenyl)benzamide has been analyzed, revealing the conformations of the central amide group and its dihedral angles with respect to attached aromatic rings . The dihedral angle between the amide group and the benzoyl ring is 8.1 (3), 4.3 (3), 27.8 (1) and 32.7 (2)° in the molecules A, B, C and D, respectively . The amide group is heavily twisted out of the plane of the anilino ring, with dihedral angles of 85.4 (1), 74.3 (1), 88.1 (1), 77.6 (1)° for the molecules A, B, C and D, respectively .
- Antimicrobial Research Some benzamide derivatives have demonstrated potent and selective antibacterial activity . For instance, BAS-118, a benzamide derivative, has been found to be a novel anti-Helicobacter pylori agent, effective against clarithromycin (CAM)- and metronidazole (MNDZ)-resistant isolates .
- Spectroscopic Characterization 4-chloro-N-(2,6-dichlorophenyl)benzamide has been characterized using IR and NMR spectroscopy . The IR spectrum (KBr, cm-1) shows bands at 3271.0 m (N–H stretch), 1654.8 s (C=O stretch), and 1299.9 m (C–N stretch) . The 1H NMR (CDCl3, 300 MHz, p.p.m.) spectrum shows signals at 7.67 (H–N), 7.40 d (H-3,7), 7.23 d (H-11), 7.88 d (H-3,7), and 7.46 d (H-4,6) . The 13C NMR (CDCl3, 75.5 MHz, p.p.m.) spectrum shows signals at 164.8 (C=O), 132.0 (C-2), 128.9 (C-3,7), and 129.1 .
- Non-linear optics The first hyperpolarizability of N-(2,4-Dichlorophenyl)benzamide has been calculated, indicating its potential for studies in non-linear optics .
Other Applications
The United States Patent US2860166A describes the use of chlorobenzamide derivatives in various applications :
- Herbicides Certain carbamates, produced from amides, are potent herbicides . Examples include betachloroethyl N-phenyl carbamate, betachloroethyl N-chlorophenyl carbamate, betachloroethyl N-dichlorophenyl carbamate, methyl N-chlorophenyl carbamate, and glycol N-chlorophenyl carbamates . These compounds exhibit high degrees of selectivity in both pre-emergence and post-emergence applications for field crops and weeds .
- Chemical Intermediates Chlorobenzamide derivatives are useful as chemical intermediates in the production of herbicides, adhesives, and foams .
- Polymers These compounds can be applied to alkyds, polyesters, and other polymers involving the use of di- or tri-carboxylic acids, anhydrides, acid chlorides, amides, imides, or other derivatives of dicarboxylic acids . They can also be used to make polyurethanes directly from di- and poly-amides . The resulting polymers have applications as fibers for bristles, ladies hosiery, protective clothing, lacquers, fast-drying oils, molding compounds, plastic foam, and adhesives .
Mechanism of Action
The mechanism of action of 4-chloro-N-(2,6-dichlorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Crystallographic Comparisons
Key Compounds:
N-(2,6-Dichlorophenyl)benzamide
- Lacks the 4-chloro substitution on the benzoyl ring.
- Exhibits a trans amide conformation and a dihedral angle of 58.3° between the benzoyl and aniline rings .
- Serves as a parent structure for halogenated derivatives.
2-Chloro-N-(2,6-dichlorophenyl)benzamide
- Chlorine substitution at the 2-position on the benzoyl ring.
- Similar trans amide geometry and crystallographic parameters, with bond lengths and angles consistent with other dichlorophenyl benzamides .
N-(3,5-Dichlorophenyl)benzamide
- Chlorine substituents on the aniline ring at 3- and 5-positions.
- Dihedral angle between benzoyl and aniline rings is 58.3°, identical to the 2,6-dichloro analogue, suggesting minimal steric impact from para-substituents .
4-Bromo-N-(2,6-diethylphenyl)benzamide
- Bromine substitution at the 4-position and ethyl groups on the aniline ring.
- Increased molar mass (332.23 g/mol) compared to the chloro analogue (296.98 g/mol) .
Table 1: Structural and Crystallographic Data
Physicochemical Properties
- Melting Points : The target compound melts at 143–145°C , comparable to other halogenated benzamides (e.g., N-(2,6-dichlorophenyl)benzamide derivatives typically melt between 130–160°C).
Biological Activity
4-Chloro-N-(2,6-dichlorophenyl)benzamide, a benzamide derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a chloro substituent and a dichlorophenyl group, contributing to its pharmacological potential.
- Molecular Formula : C13H8Cl3NO
- Molecular Weight : 295.56 g/mol
- CAS Number : 195140-92-2
- IUPAC Name : 4-chloro-N-(2,6-dichlorophenyl)benzamide
The biological activity of 4-chloro-N-(2,6-dichlorophenyl)benzamide is primarily attributed to its ability to interact with various biological targets. It has been reported to exhibit:
- Enzyme Inhibition : The compound acts as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in cancer progression .
- Antimicrobial Activity : Studies have shown that similar benzamide derivatives possess antimicrobial properties against various pathogens, suggesting that 4-chloro-N-(2,6-dichlorophenyl)benzamide may also exhibit this activity .
Antimicrobial Properties
Research indicates that benzamide derivatives can exhibit significant antibacterial activity. For instance:
- Case Study : A study found that related compounds demonstrated MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, indicating potential effectiveness in treating bacterial infections .
Anticancer Activity
The compound's ability to inhibit HDACs suggests it may have anticancer properties:
- Research Findings : In vitro studies have shown that HDAC inhibitors can induce apoptosis in cancer cells, highlighting the potential of 4-chloro-N-(2,6-dichlorophenyl)benzamide as a therapeutic agent in oncology .
Structure-Activity Relationship (SAR)
Understanding the SAR of 4-chloro-N-(2,6-dichlorophenyl)benzamide is essential for optimizing its biological activity:
| Substituent | Effect on Activity |
|---|---|
| Chloro Group | Increases potency against HDACs |
| Dichlorophenyl | Enhances binding affinity |
| Benzamide Backbone | Essential for enzyme inhibition |
Comparative Analysis with Similar Compounds
When compared to other benzamide derivatives, 4-chloro-N-(2,6-dichlorophenyl)benzamide shows distinct advantages:
- Benzamides with Antimicrobial Properties : Compounds such as N-phenylbenzamides have shown efficacy against resistant strains, indicating that structural modifications can enhance antibacterial properties .
- Histone Deacetylase Inhibitors : Other benzamide derivatives with similar structures have been documented as effective HDAC inhibitors, reinforcing the potential therapeutic applications of this compound .
Q & A
Q. What are the key structural features of 4-chloro-N-(2,6-dichlorophenyl)benzamide, and how do they influence its physicochemical properties?
The compound features two chlorinated aromatic rings connected by a benzamide moiety. The steric effects of the ortho-chloro groups on the anilino ring induce significant out-of-plane twisting of the amide group (dihedral angles ranging from 74.3° to 88.1°), affecting molecular conformation and intermolecular interactions . This distortion reduces planarity, influencing solubility and crystallization behavior. The bond lengths (e.g., C=O at ~1.22 Å) and bond angles are consistent with aromatic amides, but slight deviations in benzene ring angles (e.g., 117°–123°) reflect chloro-substitution effects .
Q. What experimental methods are recommended for synthesizing 4-chloro-N-(2,6-dichlorophenyl)benzamide?
A typical protocol involves coupling 4-chlorobenzoyl chloride with 2,6-dichloroaniline in a polar aprotic solvent (e.g., DMF or THF) under inert conditions. Critical parameters include:
- Molar ratio : 1:1.2 (acid chloride to amine) to minimize side reactions.
- Temperature : 0–5°C during addition, followed by room-temperature stirring for 12–24 hours.
- Purification : Recrystallization from ethanol/water (3:1) yields >95% purity. Monitoring via TLC (Rf ~0.6 in ethyl acetate/hexane) ensures reaction completion .
Q. How can spectroscopic techniques (e.g., NMR, IR) validate the identity of this compound?
- ¹H NMR : Aromatic protons appear as multiplets at δ 7.2–8.1 ppm. The amide NH signal (δ ~10.2 ppm) confirms the absence of free amine.
- ¹³C NMR : Carbonyl resonance at δ ~165 ppm (C=O) and distinct aromatic carbons (δ 120–140 ppm).
- IR : Stretching vibrations at ~1680 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N–H) .
Advanced Research Questions
Q. How do conformational variations in the amide group impact biological activity or supramolecular interactions?
X-ray crystallography reveals four distinct molecular conformations (A–D) in the asymmetric unit, with dihedral angles between the amide group and benzoyl ring ranging from 4.3° to 32.7° . These variations arise from crystal packing forces and steric hindrance, which may influence hydrogen-bonding capacity (e.g., N–H⋯O interactions) and ligand-receptor binding in biological systems. Computational studies (e.g., DFT) can model energy barriers for internal rotation (~5–10 kcal/mol) to predict dominant conformers in solution .
Q. What strategies resolve contradictions in reported biological activities of benzamide derivatives?
Discrepancies in antimicrobial or enzyme inhibition data may stem from:
- Solvent effects : Polar solvents stabilize zwitterionic forms, altering reactivity.
- Crystallographic polymorphism : Different crystal forms (e.g., polymorph A vs. B) exhibit varying bioactivity.
- Assay conditions : pH-dependent protonation of the amide NH group (pKa ~8.5) affects target binding. Mitigation involves standardizing assay protocols and cross-validating results with multiple techniques (e.g., SPR, ITC) .
Q. How can factorial design optimize reaction conditions for scaling up synthesis?
A 2³ factorial design can evaluate three factors: temperature (X₁), solvent polarity (X₂), and catalyst loading (X₃). Response variables include yield and purity . Example parameters:
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temperature | 20°C | 40°C |
| Solvent | THF | DMF |
| Catalyst | 0.5 mol% | 2.0 mol% |
| ANOVA analysis identifies significant interactions (e.g., X₁×X₂) for maximizing yield while minimizing side products . |
Q. What computational tools predict intermolecular interactions in solid-state structures?
- Hirshfeld surface analysis : Quantifies close contacts (e.g., Cl⋯Cl, C–H⋯O) in crystal packing.
- Lattice energy calculations : Uses force fields (e.g., Dreiding) to estimate stabilization energy (~50–60 kcal/mol) from hydrogen bonds and π-π stacking .
- Molecular docking : Models interactions with biological targets (e.g., acps-pptase enzymes) using software like AutoDock Vina .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
